molecular formula C12H9BrN4O2 B6626612 Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate

Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate

Cat. No.: B6626612
M. Wt: 321.13 g/mol
InChI Key: NGYHWGFOYNGNNT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the fourth position of the benzene ring, a cyano group attached to a triazole ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate typically involves a multi-step process. One common method starts with the bromination of methyl benzoate to form methyl 4-bromobenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with 3-cyano-1,2,4-triazole in the presence of a suitable base, such as potassium carbonate, to yield the final product. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, room temperature.

    Oxidation: Potassium permanganate, water, reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The cyano and triazole groups are often involved in interactions with biological targets, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Lacks the cyano and triazole groups, making it less versatile in terms of chemical reactivity and biological activity.

    Methyl 4-iodobenzoate: Similar structure but with an iodine atom instead of bromine, which can lead to different reactivity and applications.

    Methyl 4-chlorobenzoate:

Uniqueness

Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate is unique due to the presence of the cyano and triazole groups, which confer additional reactivity and potential for interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O2/c1-19-12(18)10-3-2-9(13)4-8(10)6-17-7-15-11(5-14)16-17/h2-4,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYHWGFOYNGNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)CN2C=NC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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